molecular formula C22H14F3N5OS2 B2491025 2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide CAS No. 625377-03-9

2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide

Cat. No.: B2491025
CAS No.: 625377-03-9
M. Wt: 485.5
InChI Key: XUTKNUJDTPATLW-UHFFFAOYSA-N
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Description

2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a bipyridine core, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

    Formation of the Cyclopenta[b]thiophene Moiety: This moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable dienophile.

    Final Coupling and Functionalization: The final step involves coupling the bipyridine and cyclopenta[b]thiophene moieties, followed by functionalization to introduce the cyano and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano groups, converting them to primary amines.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a ligand for metal complexes can be explored. These metal complexes may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, can be investigated for therapeutic purposes.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide depends on its specific application. For instance, as a ligand in metal complexes, it can coordinate to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can interact with biological targets. These interactions may involve inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide lies in its combination of a bipyridine core, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N5OS2/c23-22(24,25)16-7-17(12-3-2-6-28-10-12)29-20(15(16)9-27)32-11-19(31)30-21-14(8-26)13-4-1-5-18(13)33-21/h2-3,6-7,10H,1,4-5,11H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTKNUJDTPATLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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